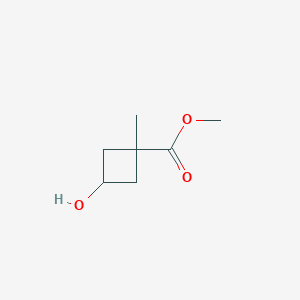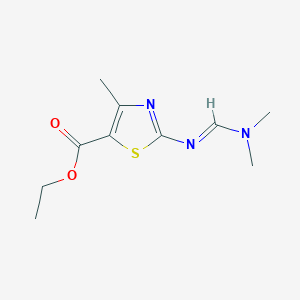![molecular formula C17H15BrN2O4 B2963183 2-bromo-5-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide CAS No. 2034272-06-3](/img/structure/B2963183.png)
2-bromo-5-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-5-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide is a complex organic compound with potential applications in various scientific research fields. Its structure combines bromine, methoxy, and benzamide groups along with a unique furo[2,3-c]pyridine moiety, which contributes to its distinctive chemical properties and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 2-bromo-5-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide can be achieved through multi-step organic synthesis. The synthesis typically begins with the bromination of 5-methoxybenzamide, followed by the introduction of the furo[2,3-c]pyridine moiety through a series of coupling reactions. Key reagents such as bromine, methoxybenzene, and pyridine derivatives are employed under controlled conditions to ensure high yield and purity.
Industrial Production Methods: Scaling up the synthesis for industrial production involves optimization of reaction conditions, including temperature, pressure, and solvent choice. Catalytic processes and continuous flow reactions may be employed to enhance efficiency and reduce costs. Purification techniques such as recrystallization and chromatography are critical to obtaining high-purity final products.
化学反应分析
Types of Reactions it Undergoes
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, yielding corresponding phenolic derivatives.
Reduction: Reduction reactions can target the bromine or carbonyl groups, leading to dehalogenation or alcohol formation.
Substitution: Substitution reactions, especially nucleophilic substitution, can occur at the bromine site, introducing various functional groups.
Common Reagents and Conditions Used in These Reactions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation over palladium catalysts or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as thiolates, amines, or alkoxides under basic conditions.
Major Products Formed from These Reactions
Oxidation: Phenolic derivatives.
Reduction: Dehalogenated compounds and alcohols.
Substitution: Various substituted benzamides.
科学研究应用
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactive sites allow for functionalization and modification, making it a valuable building block in organic synthesis.
Biology and Medicine: In biological and medical research, 2-bromo-5-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide is investigated for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological targets, such as enzymes and receptors, which could lead to the development of novel drugs.
Industry: Industrial applications include its use in the development of advanced materials, such as polymers and coatings, where its unique chemical properties enhance performance and durability.
作用机制
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. The furo[2,3-c]pyridine moiety may bind to enzymes or receptors, altering their activity. Pathways involved may include signal transduction or metabolic processes, depending on the biological context.
相似化合物的比较
Compared to similar compounds, such as 2-chloro-5-methoxybenzamide and 2-bromo-5-methoxy-N-(2-(7-oxoindole-3-yl)ethyl)benzamide, 2-bromo-5-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide stands out due to its unique furo[2,3-c]pyridine structure. This distinctive feature imparts different reactivity and potential biological activity, making it a valuable compound for further research.
属性
IUPAC Name |
2-bromo-5-methoxy-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O4/c1-23-12-2-3-14(18)13(10-12)16(21)19-6-8-20-7-4-11-5-9-24-15(11)17(20)22/h2-5,7,9-10H,6,8H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBFSYXHLRHHNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCN2C=CC3=C(C2=O)OC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Chloro-6-(2-(methylsulfonyl)propan-2-yl)thieno[3,2-d]pyrimidine](/img/structure/B2963104.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2963101.png)
![11-(4-chlorophenyl)-7,8-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2963102.png)


![N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-phenoxybenzamide](/img/structure/B2963116.png)
![(Z)-methyl 2-(2-((4-phenoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2963117.png)

![4-methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2963106.png)
![1-[3-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl]prop-2-en-1-one](/img/structure/B2963108.png)


![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2963113.png)

